molecular formula C25H42N4O6S B8115243 TCO-PEG2-Biotin

TCO-PEG2-Biotin

Cat. No.: B8115243
M. Wt: 526.7 g/mol
InChI Key: ZQDOEUJCADFXMC-GXHLPALKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-PEG2-Biotin is a bifunctional reagent widely used in bioorthogonal chemistry and bioconjugation. It consists of three key components:

  • TCO (trans-Cyclooctene): A strained cycloalkene that reacts rapidly with tetrazine derivatives via inverse electron-demand Diels-Alder (IEDDA) reactions, enabling copper-free click chemistry .
  • PEG2 (Polyethylene Glycol, 2 units): A short hydrophilic spacer that enhances water solubility and reduces steric hindrance during conjugation .
  • Biotin: A vitamin derivative with high affinity for streptavidin/avidin, facilitating downstream detection or purification .

This compound (CAS: 2183440-30-2; MW: 526.69) is critical for applications such as live-cell labeling, drug delivery, and diagnostic assays due to its rapid reaction kinetics (<i>k</i> ~ 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) and biocompatibility .

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N4O6S/c30-22(11-7-6-10-21-23-20(18-36-21)28-24(31)29-23)26-12-14-33-16-17-34-15-13-27-25(32)35-19-8-4-2-1-3-5-9-19/h1-2,19-21,23H,3-18H2,(H,26,30)(H,27,32)(H2,28,29,31)/b2-1+/t19?,20-,21-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDOEUJCADFXMC-GXHLPALKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares TCO-PEG2-Biotin with structurally related biotin-PEG conjugates:

Compound PEG Length Reactive Group Molecular Weight Key Applications Reference
This compound 2 units TCO 526.69 Bioorthogonal labeling, in vivo imaging
TCO-PEG4-Biotin 4 units TCO 614.80 Enhanced solubility, reduced nonspecific binding
Biotin-PEG2-Azide 2 units Azide 356.45 Copper-catalyzed click chemistry (CuAAC)
Biotin-PEG2-Amine 2 units Amine 374.50 Carbodiimide-mediated conjugation
Biotin-PEG2-COOH 2 units Carboxylic acid 356.45 EDC/NHS coupling to amines
DBCO-PEG4-Biotin 4 units DBCO 660.78 Strain-promoted azide-alkyne cycloaddition (SPAAC)

Key Differentiators

PEG Length and Solubility
  • This compound (PEG2) balances moderate solubility with compact size, ideal for intracellular targeting .
  • TCO-PEG4-Biotin (PEG4) offers superior solubility and biocompatibility, making it preferable for in vivo applications .
Reactive Group Chemistry
  • TCO vs. Tetrazine : TCO reacts with tetrazines in IEDDA reactions, which are faster (<i>k</i> ~ 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) and copper-free compared to azide-alkyne click chemistry (CuAAC, <i>k</i> ~ 1–10 M<sup>−1</sup>s<sup>−1</sup>) .
  • TCO vs. DBCO : DBCO reacts with azides via SPAAC, but TCO-tetrazine pairs exhibit faster kinetics and lower toxicity .
Functional Versatility
  • Biotin-PEG2-Amine and Biotin-PEG2-COOH are used for traditional crosslinking (e.g., antibody conjugation), whereas This compound enables bioorthogonal labeling in complex biological systems .

This compound in Live-Cell Imaging

A 2024 study demonstrated that This compound achieved 90% labeling efficiency in live HeLa cells when paired with tetrazine-functionalized fluorophores, outperforming PEG4 analogs in penetration speed .

Comparative Stability

  • This compound exhibits a plasma half-life of 6 hours in mice, shorter than TCO-PEG4-Biotin (12 hours) due to reduced PEG shielding .
  • Biotin-PEG2-Azide requires Cu(I) catalysts, which can be cytotoxic, limiting its use in live-cell assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.